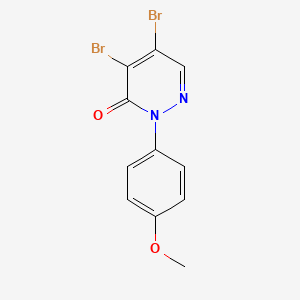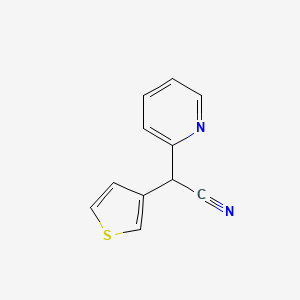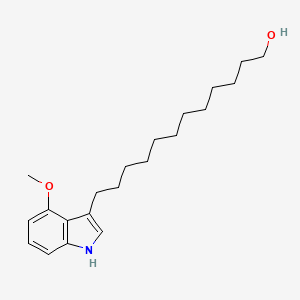![molecular formula C22H22O2 B12534784 Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- CAS No. 652991-07-6](/img/structure/B12534784.png)
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a bicyclo[2.2.2]octa-2,5-diene core with two phenylmethoxy groups attached at the 7 and 8 positions, and it exists in the (7R,8R) enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- typically involves a Diels-Alder reaction. This reaction is carried out between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and suitable dienophiles . The reaction conditions often include the use of solvents such as acetic acid and controlled temperatures to ensure the desired enantiomeric purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alkanes.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can enhance its stability and specificity in binding to targets.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene: A simpler analog without the phenylmethoxy groups.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups.
Uniqueness
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- is unique due to its specific substitution pattern and enantiomeric form, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
652991-07-6 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C22H22O2/c1-3-7-17(8-4-1)15-23-21-19-11-13-20(14-12-19)22(21)24-16-18-9-5-2-6-10-18/h1-14,19-22H,15-16H2/t19?,20?,21-,22-/m1/s1 |
Clave InChI |
XMPYSCNBUFBPOL-LIKPIUCQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H]2[C@@H](C3C=CC2C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC2C3C=CC(C2OCC4=CC=CC=C4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)


![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
